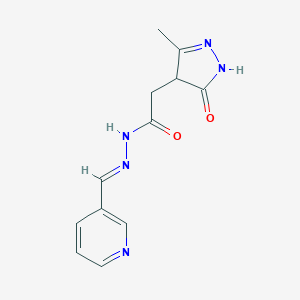![molecular formula C22H20ClN5OS B380017 2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N'-[(Z)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B380017.png)
2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N'-[(Z)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]ACETOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide is a complex organic compound with a unique structure that combines benzimidazole, pyrrole, and hydrazide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol, such as thioglycolic acid, to introduce the sulfanyl group.
Hydrazide Formation: The resulting compound is further reacted with hydrazine hydrate to form the hydrazide.
Final Condensation: The final step involves the condensation of the hydrazide with 1-methyl-1H-pyrrole-2-carbaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with enzymes and receptors make it a valuable tool for studying biochemical pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, disrupting their normal function. The sulfanyl group may enhance the compound’s ability to penetrate cell membranes, while the hydrazide and pyrrole functionalities can form hydrogen bonds with biological macromolecules, stabilizing the compound’s binding to its targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and are used as antiparasitic agents.
Pyrrole Derivatives: Compounds such as pyrrole-2-carboxylic acid derivatives are known for their antimicrobial properties.
Hydrazide Derivatives: Isoniazid, a well-known antitubercular drug, contains the hydrazide functionality.
Propiedades
Fórmula molecular |
C22H20ClN5OS |
|---|---|
Peso molecular |
437.9g/mol |
Nombre IUPAC |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(Z)-(1-methylpyrrol-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H20ClN5OS/c1-27-12-4-5-18(27)13-24-26-21(29)15-30-22-25-19-6-2-3-7-20(19)28(22)14-16-8-10-17(23)11-9-16/h2-13H,14-15H2,1H3,(H,26,29)/b24-13- |
Clave InChI |
GNXUVGPRJVZLSW-CFRMEGHHSA-N |
SMILES isomérico |
CN1C=CC=C1/C=N\NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
SMILES |
CN1C=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
SMILES canónico |
CN1C=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(3-pyridinylmethylene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B379938.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B379945.png)

![2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(Z)-(3-methylthiophen-2-yl)methylideneamino]acetamide](/img/structure/B379961.png)
![(Z)-1-(2-chloro-6-fluorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine](/img/structure/B379962.png)
![methyl 4-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]benzoate](/img/structure/B379963.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B379967.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B379969.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B379970.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B379971.png)
![N'-[(Z)-[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE]-2-{[5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE](/img/structure/B379973.png)
![N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide](/img/structure/B379974.png)

